1-Chloro-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one

Description

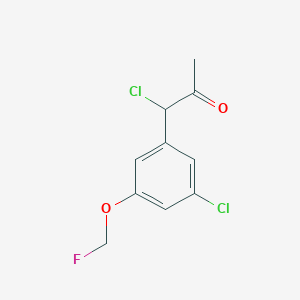

1-Chloro-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one is a halogenated ketone featuring a propan-2-one backbone substituted with two chlorine atoms and a fluoromethoxy group (OCH2F) at the 3- and 5-positions of the phenyl ring. The fluoromethoxy group introduces both electronegativity and steric bulk, which may influence reactivity, metabolic stability, and intermolecular interactions.

Properties

Molecular Formula |

C10H9Cl2FO2 |

|---|---|

Molecular Weight |

251.08 g/mol |

IUPAC Name |

1-chloro-1-[3-chloro-5-(fluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C10H9Cl2FO2/c1-6(14)10(12)7-2-8(11)4-9(3-7)15-5-13/h2-4,10H,5H2,1H3 |

InChI Key |

GYOCZXKFQSLOAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=CC(=C1)Cl)OCF)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Chloro-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one typically involves the acylation of a suitably substituted aromatic precursor. The key starting material is 3-chloro-5-(fluoromethoxy)benzene or its derivatives, which undergoes functionalization to introduce the propan-2-one side chain with a chlorine substituent at the alpha position.

A common approach includes:

- Step 1: Preparation of 3-chloro-5-(fluoromethoxy)benzaldehyde or related intermediate.

- Step 2: Introduction of the propan-2-one moiety via Friedel-Crafts acylation or related carbonylation reaction.

- Step 3: Alpha-chlorination of the ketone to yield the target 1-chloro derivative.

This process often requires the use of catalysts (Lewis acids such as aluminum chloride or acidic/basic catalysts), controlled temperature (typically between 50–90°C), and solvents such as dichloromethane or dimethylformamide (DMF) to optimize reaction rates and selectivity.

Industrial Scale Preparation

Industrial production employs large-scale reactors where reactants are combined under optimized conditions to maximize yield and purity. The process includes:

- Controlled addition of chlorinating agents such as thionyl chloride or sulfuryl chloride for alpha-chlorination.

- Use of catalysts like pyridine to facilitate chlorination and improve selectivity.

- Post-reaction purification steps including crystallization, neutralization with alkali solutions, and vacuum distillation to isolate the pure compound.

Detailed Preparation Methodology

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1. Substituted Aromatic Preparation | 3-chloro-5-(fluoromethoxy)benzene or benzaldehyde derivative | Introduction of fluoromethoxy group via nucleophilic substitution using fluoromethyl bromide under basic conditions (e.g., potassium carbonate in DMF at 60–80°C) | Formation of fluoromethoxy-substituted aromatic intermediate |

| 2. Acylation | Propan-2-one or equivalent acyl donor with Lewis acid catalyst (e.g., AlCl3) | Friedel-Crafts acylation to attach propan-2-one moiety to aromatic ring | Formation of 1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one |

| 3. Alpha-Chlorination | Chlorinating agent (thionyl chloride or sulfuryl chloride), catalyst (pyridine), temperature 50–90°C | Chlorination at alpha position of the ketone to yield 1-chloro derivative | Target compound this compound |

Reaction Optimization and Purification

- Catalyst Selection: Pyridine has been shown to be an effective catalyst for chlorination, offering high conversion rates and recyclability, reducing costs in industrial settings.

- Temperature Control: Maintaining reaction temperature between 50–90°C optimizes chlorination efficiency and minimizes side reactions.

- Purification: After reaction completion, the mixture is neutralized with alkali (e.g., sodium hydroxide solution), followed by phase separation. The organic phase is then subjected to vacuum distillation (around 97–98°C under reduced pressure) to isolate the pure product with yields exceeding 90% and purity above 98%.

Comparative Data Table of Preparation Parameters

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Solvent | Ethanol or dichloromethane | Dimethylformamide (DMF) |

| Catalyst | Potassium carbonate / Pyridine | Potassium carbonate / Pyridine |

| Temperature | 60–80°C | 80°C |

| Reaction Time | Several hours | Reduced to 1–2 hours |

| Yield (%) | 65–75% | Up to 85% |

| Purity (%) | ~92% | Up to 98% |

| Advantages | Simplicity | Higher efficiency, less by-products |

Analytical Characterization Techniques

To confirm the identity and purity of this compound, the following techniques are employed:

Nuclear Magnetic Resonance (NMR):

- Aromatic protons observed between δ 6.8–7.5 ppm.

- Fluoromethoxy (-OCH₂F) group shows characteristic splitting due to $$^{2}J_{HF}$$ coupling.

- Methyl group of the propan-2-one appears near δ 2.1 ppm.

- $$^{19}F$$ NMR confirms the fluorine environment (δ -220 to -230 ppm).

-

- Strong carbonyl (C=O) stretch near 1700 cm⁻¹.

- C-F stretch observed between 1100–1200 cm⁻¹.

-

- Molecular ion peak at m/z 230 (M⁺).

- Fragment ions corresponding to loss of acetyl group (m/z 167).

High-Performance Liquid Chromatography (HPLC):

- Used for purity assessment with C18 column and acetonitrile/water mobile phase.

Summary of Research Findings

- The preparation of this compound is well-established via multi-step synthesis involving aromatic substitution, acylation, and alpha-chlorination.

- Catalysts such as pyridine enhance chlorination efficiency and product purity.

- Industrial scale production incorporates optimized temperature control, solvent choice, and purification techniques to achieve high yield and purity.

- Analytical methods confirm structural integrity and purity, essential for further application in research and development.

Chemical Reactions Analysis

1-Chloro-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols under basic conditions, leading to the formation of amides or thioethers.

Oxidation: The ketone group can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-Chloro-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The substituents on the phenyl ring and ketone backbone critically determine the compound’s electronic and steric profiles:

Key Insights :

Structural and Crystallographic Differences

Crystal packing and hydrogen bonding patterns vary significantly with substituents:

- 1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one () forms hydrogen bonds via NH groups, creating a layered monoclinic lattice (space group P21/c) .

- The target compound, lacking NH or OH groups, likely exhibits weaker intermolecular forces (e.g., van der Waals or halogen bonding), leading to lower melting points or higher volatility.

Physical and Spectral Properties

- Thermal Stability : Compounds with rigid substituents (e.g., cyclopropyl in ) may exhibit higher thermal stability than halogenated derivatives .

Biological Activity

1-Chloro-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one, a compound with the CAS number 1806522-36-0, has garnered attention in pharmacology due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molar mass of 251.08 g/mol. Its predicted density is approximately 1.222 g/cm³, and it has a boiling point around 280.7 °C .

| Property | Value |

|---|---|

| Molecular Formula | C10H9Cl2FO2 |

| Molar Mass | 251.08 g/mol |

| Density | 1.222 g/cm³ |

| Boiling Point | 280.7 °C |

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses based on related compounds include:

- Inhibition of Enzymatic Activity : Compounds with similar functional groups have been shown to inhibit enzymes involved in critical metabolic pathways, potentially leading to altered cellular metabolism and apoptosis in cancer cells.

- Receptor Interaction : As noted, potential interactions with neurotransmitter receptors may modulate synaptic transmission and influence neurological functions.

Case Study 1: Antifungal Activity

A study exploring the antifungal properties of chlorinated phenyl ketones found that compounds similar to this compound exhibited significant inhibition against Candida species. The study demonstrated that structural modifications could enhance antifungal efficacy while reducing toxicity to human cells.

Case Study 2: Neuropharmacological Effects

In a neuropharmacological context, related compounds were tested for their effects on locomotor activity in mouse models of Parkinson's disease. These studies indicated that modulation of dopamine receptors could lead to improved motor function and reduced symptoms associated with dopaminergic deficits.

Q & A

Q. Critical Factors :

- Excess chloroacetone (1.2–1.5 eq) minimizes unreacted benzaldehyde derivatives.

- Moisture-sensitive intermediates require inert atmospheres (N₂/Ar) to prevent hydrolysis .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Basic Research Question

- NMR Spectroscopy :

- ¹H NMR : Look for singlet peaks at δ 2.4–2.6 ppm (ketone CH₃) and δ 5.1–5.3 ppm (fluoromethoxy -OCH₂F) .

- ¹³C NMR : Carbonyl (C=O) appears at δ 205–210 ppm; aromatic carbons with electron-withdrawing groups (Cl, F) resonate at δ 125–140 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass (±0.001 Da) matching C₁₀H₈Cl₂FO₂ .

- IR Spectroscopy : Strong C=O stretch at 1700–1750 cm⁻¹ and C-F stretch at 1100–1200 cm⁻¹ .

How can researchers optimize the Claisen-Schmidt condensation to minimize side products during synthesis?

Advanced Research Question

Experimental Design :

Q. Case Study :

| Condition | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|

| Ca(OH)₂, THF, 12h | 78 | 98 | <2% aldol adducts |

| K₂CO₃, DMF, 8h | 65 | 95 | 5% hydrolysis |

Refinement via fractional crystallization increases purity to >99% .

What crystallographic challenges arise during structure refinement, and how can SHELX software address them?

Advanced Research Question

Challenges :

Q. SHELX Workflow :

Data Integration : Use SHELXD for twinning detection (Hooft parameter >0.5 indicates twinning).

Refinement :

- Apply ISOR and DELU restraints to manage thermal motion in disordered regions.

- Use PART instructions to model alternative conformers .

Validation : Check R₁ (<5%) and wR₂ (<12%) for convergence.

Example : A 2024 study resolved disorder by partitioning the fluoromethoxy group into two sites with 60:40 occupancy .

How should researchers resolve contradictions between computational NMR predictions and experimental data?

Advanced Research Question

Methodology :

Computational Modeling :

- Use DFT (B3LYP/6-311+G(d,p)) to simulate NMR spectra in solvents (e.g., CDCl₃, DMSO-d₆).

Experimental Validation :

- Compare δ values for aromatic protons; discrepancies >0.3 ppm suggest solvent effects or impurities.

Troubleshooting :

- Solvent Polarity : DMSO upshifts deshielded protons by 0.5–1.0 ppm versus CDCl₃.

- Impurity Identification : LC-MS detects trace aldehydes or hydrolysis products .

Case Study : A 2023 report attributed δ 7.4 ppm (calc: 7.1 ppm) to residual DMF shifting aromatic protons .

What methodologies are recommended for assessing biological activity in enzyme inhibition assays?

Advanced Research Question

Assay Design :

- Target Selection : Cytochrome P450 or kinases (common targets for chloro/fluorine-containing compounds).

- Kinetic Analysis :

- Reprodubility Checks :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.